アストラガロサイドIII
説明
アストラガロサイドIIIは、伝統的な中国薬草であるオウギ(Astragalus membranaceus)から得られるトリテルペノイドサポニンです。 この化合物は、免疫調節、抗炎症、抗腫瘍効果など、様々な薬理作用で知られています .
2. 製法
合成経路と反応条件: this compoundは、シクロアルタン型トリテルペノイドであるシクロアストラゲノールを含む一連の化学反応により合成することができます。 合成には一般的に、シクロアストラゲノールのアグリコン構造に特定の糖部分が付加されるグリコシル化反応が含まれます .
工業生産方法: this compoundの工業生産は、通常、オウギの根からの抽出によるものです。このプロセスには、根を乾燥させて粉砕し、メタノールやエタノールなどの溶媒を使用して抽出することが含まれます。 次に、抽出物はクロマトグラフィー技術を使用して精製し、this compoundを単離します .
科学的研究の応用
Chemistry: Used as a reference compound in the study of triterpenoid saponins.
作用機序
アストラガロサイドIIIは、複数の分子標的と経路を通じてその効果を発揮します。
生化学分析
Biochemical Properties
Astragaloside III interacts with various biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes involved in the mevalonate pathway, which is crucial for the biosynthesis of triterpenoid saponins
Cellular Effects
Astragaloside III has been shown to have significant effects on various types of cells. In non-small cell lung cancer (NSCLC) cells, Astragaloside III treatment significantly inhibited proliferation and increased apoptosis . It also modulated functional signaling pathways associated with apoptosis and metabolism . In another study, Astragaloside III was found to enhance the anti-tumor response of natural killer (NK) cells by elevating the expression of natural killer group 2D (NKG2D) and interferon-γ (IFN-γ) .
Molecular Mechanism
At the molecular level, Astragaloside III exerts its effects through various mechanisms. In NSCLC cells, it was found to promote a reduction in the expression of ANXA1, with increased levels of cleaved Caspase 3 and PARP 1 . It also down-regulated the phosphorylation levels of P38, JNK, and AKT, inhibited the expression of Bcl-2, and up-regulated the expression of Bax .
Metabolic Pathways
Astragaloside III is involved in various metabolic pathways. It’s known to be involved in the mevalonate pathway, which is crucial for the biosynthesis of triterpenoid saponins . The specific enzymes or cofactors that Astragaloside III interacts with, as well as its effects on metabolic flux or metabolite levels, are still being researched.
Transport and Distribution
The transport and distribution of Astragaloside III within cells and tissues are complex processes that are still being studied. Current research suggests that Astragaloside III is synthesized in the leaves and stem of the Astragalus plant and then translocated to the root, where it accumulates .
準備方法
Synthetic Routes and Reaction Conditions: Astragaloside III can be synthesized through a series of chemical reactions involving the cycloartane-type triterpenoid cycloastragenol. The synthesis typically involves glycosylation reactions where specific sugar moieties are attached to the aglycone structure of cycloastragenol .
Industrial Production Methods: Industrial production of Astragaloside III often involves extraction from the roots of Astragalus membranaceus. The process includes drying and grinding the roots, followed by extraction using solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate Astragaloside III .
化学反応の分析
反応の種類: アストラガロサイドIIIは、次のような様々な化学反応を起こします。
酸化: この反応は、分子内に存在するヒドロキシル基を修飾することができます。
還元: この反応は、トリテルペノイド構造内の二重結合に影響を与える可能性があります。
一般的な試薬と条件:
酸化: 酸性条件下で過マンガン酸カリウムや過酸化水素などの試薬。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はケトンやカルボン酸の生成につながる可能性がありますが、還元はアルコールを生成する可能性があります .
4. 科学研究への応用
化学: トリテルペノイドサポニンの研究における参照化合物として使用されます。
生物学: 免疫応答を調節し、ナチュラルキラー細胞の活性を高める役割を調査しています.
類似化合物との比較
アストラガロサイドIIIは、オウギに含まれるトリテルペノイドサポニンの一群に属し、アストラガロサイドI、II、およびIVも含まれます。これらの化合物はすべて類似のコア構造を共有していますが、アグリコンに結合する特定の糖部分異なります。 この構造上の違いは、薬理作用の違いに寄与しています .
類似化合物:
- アストラガロサイドI
- アストラガロサイドII
- アストラガロサイドIV
This compoundは、免疫応答を調節し、ナチュラルキラー細胞の活性を高める能力においてユニークであり、特にがん研究において貴重です .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-9,14-dihydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3/t19-,20-,21+,22+,23-,24-,25-,26-,27+,28-,29+,30+,31-,32-,33-,34-,37+,38-,39+,40-,41+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFSMBDVZVUETN-BQAOMNQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H68O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40331663 | |
Record name | Astragaloside III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
785.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84687-42-3 | |
Record name | Astragaloside III | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84687-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Astragaloside III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084687423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Astragaloside III | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40331663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ASTRAGALOSIDE III | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WVP53009FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Astragaloside III interact with cells to exert its anti-tumor effects?
A: Astragaloside III enhances the anti-tumor response of Natural Killer (NK) cells by elevating the expression of specific proteins on their surface. These proteins include NKG2D and Fas, which are involved in recognizing and killing tumor cells. Additionally, Astragaloside III boosts the production of interferon-γ (IFN-γ) in NK cells []. IFN-γ is a potent cytokine that stimulates the immune system to attack tumor cells. This increased IFN-γ production is linked to the enhanced expression of the transcription factor T-bet within the NK cells [].
Q2: Can you explain the role of Astragaloside III in modulating TNF-α Converting Enzyme (TACE)?
A: Astragaloside III has been shown to activate TACE, a protein involved in cleaving other proteins on the cell surface. Specifically, it induces the phosphorylation of TACE at the Thr735 site, enhancing its sheddase activity []. This activation leads to a decrease in TNFR1 (Tumor Necrosis Factor Receptor 1) levels on the cell surface and an increase in soluble TNFR1 in the surrounding environment []. Consequently, the NF-κB signaling pathway, associated with inflammation, is inhibited, leading to a reduction in the expression of pro-inflammatory cytokine genes [].
Q3: What is the impact of Astragaloside III on the epidermal growth factor receptor (EGFR) pathway?
A: Astragaloside III promotes EGFR transactivation through a TACE-dependent mechanism []. This activation triggers downstream signaling cascades, including the ERK1/2 and AKT pathways, known for their roles in cell growth and survival [].
Q4: What is the role of p38 in the mechanism of action of Astragaloside III?
A: The activation of both TACE and EGFR by Astragaloside III is dependent on p38, a protein kinase involved in various cellular processes, including inflammation and cell growth []. Inhibiting p38 using the inhibitor SB203580 significantly diminishes the activation of TACE and EGFR induced by Astragaloside III [].
Q5: What analytical techniques are commonly employed to identify and quantify Astragaloside III in plant material or biological samples?
A5: Several techniques are used to analyze Astragaloside III:
- **HPLC-ELSD (High-Performance Liquid Chromatography-Evaporative Light Scattering Detector) ** is used for simultaneous determination of Astragaloside III with other astragalosides in Astragali Radix and various formulations [, , ].
- UPLC-ESI-MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry) provides a rapid and sensitive method for quantifying Astragaloside III in biological samples, such as rat plasma, enabling pharmacokinetic studies [, ].
- UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) facilitates simultaneous quantification of multiple components in Astragali Radix, including Astragaloside III [, ].
- UHPLC-Q-Exactive Orbitrap HRMS (Ultra-High Performance Liquid Chromatography-Quadrupole-Exactive Orbitrap High-Resolution Mass Spectrometry) is employed for a comprehensive identification of Astragalus saponins, including Astragaloside III, within complex mixtures [].
Q6: Can you describe the pharmacokinetic profile of Astragaloside III?
A: Following oral administration in rats, Astragaloside III exhibits an absolute bioavailability of 4.15 ± 0.67% []. This low value indicates poor absorption and/or extensive metabolism within the body. The elimination half-life of Astragaloside III is approximately 2.13 ± 0.11 hours [].
Q7: Where does Astragaloside III tend to accumulate in the body?
A: Tissue distribution studies in rats reveal that Astragaloside III preferentially accumulates in the thymus and spleen []. This accumulation pattern suggests a potential role in modulating immune responses, as these organs are crucial for immune cell development and function.
Q8: How do environmental factors influence the levels of Astragaloside III in wild Astragalus membranaceus?
A: The content of Astragaloside III, along with total saponins, in wild Astragalus membranaceus is significantly influenced by environmental factors such as exposure to sunlight and the slope of the terrain where it grows []. Increased slope and shaded environments are correlated with higher levels of Astragaloside III and total saponins [].
Q9: What is the role of transcription factors in regulating Astragaloside III biosynthesis in Astragalus membranaceus?
A: Overexpression of specific transcription factors in Astragalus membranaceus hairy roots can enhance the biosynthesis of astragalosides, including Astragaloside III. For instance, the co-overexpression of the PAP1 (production of anthocyanin pigment 1) and LC (maize leaf color) transcription factors leads to increased levels of Astragaloside III []. These findings suggest a potential strategy for enhancing the production of valuable astragalosides in plant cell cultures.
Q10: What are the potential applications of Astragaloside III in treating specific diseases?
A10: Astragaloside III has shown promising therapeutic potential in various preclinical models:
- Breast Cancer: In vitro and in vivo studies indicate that Astragaloside III effectively reduces breast cancer cell survival and inhibits tumor growth, potentially through the induction of apoptosis signaling pathways [].
- Inflammatory Bowel Disease (IBD): Astragaloside III demonstrates protective effects against intestinal inflammation in Drosophila models, likely by suppressing oxidative stress-associated JNK and JAK-STAT signaling pathways [].
- Cholestatic Liver Disease: Astragaloside III, particularly in conjunction with other astragalosides, exhibits therapeutic potential in a mouse model of cholestatic liver disease by alleviating ductular reaction and liver fibrosis [].
Q11: Are there any known potential drug interactions with Astragaloside III?
A: While specific drug interactions haven't been extensively studied in the provided research, Astragaloside III's potential to modulate drug-metabolizing enzymes like p38 [] warrants further investigation. Thorough assessments of potential drug-drug interactions are crucial before clinical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。